molecular formula C30H24Si B11962336 Triphenyl(biphenyl)silane CAS No. 3172-34-7

Triphenyl(biphenyl)silane

Cat. No.: B11962336
CAS No.: 3172-34-7
M. Wt: 412.6 g/mol
InChI Key: KIKBAQXCRQQWGH-UHFFFAOYSA-N
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Description

Triphenyl(biphenyl)silane, also known as biphenyl-4-yltriphenylsilane, is an organosilicon compound with the molecular formula C30H24Si. It is characterized by a silicon atom bonded to three phenyl groups and one biphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenyl(biphenyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorotriphenylsilane with biphenyl lithium under anhydrous conditions. The reaction typically proceeds as follows: [ \text{Ph}_3\text{SiCl} + \text{Ph}_2\text{Li} \rightarrow \text{Ph}_3\text{SiPh}_2 + \text{LiCl} ] where Ph represents a phenyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: Triphenyl(biphenyl)silane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes with different substituents.

    Substitution: It can undergo substitution reactions where one or more phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds are employed.

Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Triphenyl(biphenyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which triphenyl(biphenyl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .

Comparison with Similar Compounds

    Triphenylsilane: Similar in structure but lacks the biphenyl group.

    Tetraphenylsilane: Contains four phenyl groups bonded to silicon.

    Diphenylsilane: Contains two phenyl groups bonded to silicon.

Uniqueness: Triphenyl(biphenyl)silane is unique due to the presence of both triphenyl and biphenyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

3172-34-7

Molecular Formula

C30H24Si

Molecular Weight

412.6 g/mol

IUPAC Name

triphenyl-(4-phenylphenyl)silane

InChI

InChI=1S/C30H24Si/c1-5-13-25(14-6-1)26-21-23-30(24-22-26)31(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-24H

InChI Key

KIKBAQXCRQQWGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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